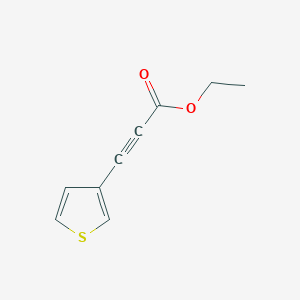

Ethyl 3-(thiophen-3-yl)prop-2-ynoate

Description

Ethyl 3-(thiophen-3-yl)prop-2-ynoate is a heterocyclic propynoate ester characterized by a thiophene ring substituted at the 3-position, linked to an ethynyl ester group. This compound is of interest in organic synthesis due to its electron-rich thiophene moiety, which enhances reactivity in cycloaddition and coupling reactions.

Properties

Molecular Formula |

C9H8O2S |

|---|---|

Molecular Weight |

180.23 g/mol |

IUPAC Name |

ethyl 3-thiophen-3-ylprop-2-ynoate |

InChI |

InChI=1S/C9H8O2S/c1-2-11-9(10)4-3-8-5-6-12-7-8/h5-7H,2H2,1H3 |

InChI Key |

MBPBYAXJHCDJNB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=CSC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(thiophen-3-yl)prop-2-ynoate typically involves the reaction of thiophene derivatives with propargyl esters. One common method includes the use of sodium hydroxide and N-benzyl-N,N,N-triethylammonium chloride in diethyl ether and water . Another method involves the use of ethanol under inert atmosphere conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar laboratory procedures, scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(thiophen-3-yl)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triple bond to a double or single bond.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alkenes and alkanes.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 3-(thiophen-3-yl)prop-2-ynoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Potential use in drug development due to its unique structural features.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 3-(thiophen-3-yl)prop-2-ynoate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiophene ring and the ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s key structural analogs differ in the aryl/heteroaryl group attached to the propynoate core. Key examples include:

Key Observations :

- Electronic Effects : Thiophene’s electron-rich nature increases nucleophilic reactivity compared to pyridine (electron-deficient) or halogenated phenyl groups. This influences applications in materials science (e.g., conductive polymers) .

- Steric Effects: Bulky substituents (e.g., 2-bromophenyl) reduce reaction yields in coupling reactions, as seen in methyl 3-(2-bromophenyl)prop-2-ynoate (75% yield) versus simpler aryl derivatives (e.g., 89–99% yields for methyl 3-(o-tolyl)prop-2-ynoate) .

Physical and Spectroscopic Properties

Notable Trends:

- IR Spectroscopy: All propynoate esters show strong C≡C (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹) stretches. Conjugation in cinnamate derivatives shifts C=O peaks slightly .

- Thermal Stability : Thiophene derivatives may exhibit higher thermal stability due to aromaticity, making them suitable for high-temperature polymer applications .

Stability and Hazard Considerations

- Thiophene Derivatives : Generally stable under ambient conditions but may decompose at high temperatures, releasing sulfur oxides. Proper ventilation is recommended .

Biological Activity

Ethyl 3-(thiophen-3-yl)prop-2-ynoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its electron-rich properties, combined with an ethyl propynoate moiety. This structure allows for various chemical interactions that can influence biological pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

- Receptor Binding : It can bind to cellular receptors, potentially altering signal transduction processes.

- Electrophilic Properties : The presence of the alkyne group enhances its reactivity towards nucleophiles, which may facilitate various biochemical reactions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study conducted by researchers demonstrated that this compound showed significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound has potential as a lead candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. Notably, a study reported the following effects on cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

The mechanism involved in this anticancer activity appears to be related to oxidative stress induction and mitochondrial dysfunction.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. The results indicated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

- Case Study on Cancer Cell Apoptosis : In a laboratory setting, researchers treated various cancer cell lines with this compound and observed significant changes in cell morphology indicative of apoptosis. Flow cytometry analysis confirmed increased annexin V positivity in treated cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.